1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene, also known by its systematic name and chemical formula , is an aromatic compound characterized by the presence of two acetyl groups and two hydroxyl groups on a methyl-substituted benzene ring. This compound exhibits a complex structure that allows for various chemical interactions and biological activities. Its molecular structure can be visualized as a benzene ring with hydroxyl groups located at the 2 and 4 positions, acetyl groups at the 1 and 5 positions, and a methyl group at the 3 position, contributing to its unique properties and reactivity .
There is no current information available on the specific mechanism of action of 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene in biological systems.
Scientific research on 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene appears to be limited. Further investigations could be directed towards:
While 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene (also known as 1-(5-Acetyl-2,4-dihydroxy-3-methylphenyl)ethan-1-one) has a CAS registry number (22304-66-1) and basic information available on chemical databases like Molbase [], there is currently limited scientific research directly referencing its specific applications.
Based on its chemical structure, 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene possesses features suggestive of potential research interest in various scientific fields:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of 1,5-diacetyl-2,4-dihydroxy-3-methylbenzene has been explored in various studies. It exhibits potential antioxidant properties, which are attributed to its ability to scavenge free radicals. Additionally, some studies suggest that compounds with similar structures may possess antimicrobial properties, although specific data on this compound is limited . Its structural similarity to other phenolic compounds suggests potential applications in pharmacology and food preservation.
The synthesis of 1,5-diacetyl-2,4-dihydroxy-3-methylbenzene can be achieved through several methods:
These methods allow for variations in yield and purity depending on the reaction conditions.
1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene has several applications:
Interaction studies involving 1,5-diacetyl-2,4-dihydroxy-3-methylbenzene focus primarily on its reactivity with biological molecules. Research indicates that it may interact with proteins and enzymes due to its phenolic nature. These interactions could influence biological pathways or enhance therapeutic effects when used in drug formulations .
Several compounds share structural similarities with 1,5-diacetyl-2,4-dihydroxy-3-methylbenzene. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Hydroxyacetophenone | Contains one hydroxyl group and one acetyl group | Used as a precursor in pharmaceuticals |
| 4-Hydroxyacetophenone | Similar to 1,5-diacetyl compound but lacks methyl group | Exhibits strong antibacterial properties |
| Resorcinol (1,3-Dihydroxybenzene) | Contains two hydroxyl groups but no acetyl substituents | Known for its use in adhesives and coatings |
| Phloroglucinol (1,3,5-Trihydroxybenzene) | Contains three hydroxyl groups | Exhibits significant antioxidant activity |
The uniqueness of 1,5-diacetyl-2,4-dihydroxy-3-methylbenzene lies in its specific arrangement of functional groups which enhances its reactivity and potential applications compared to these similar compounds.
1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene is a polysubstituted aromatic compound with the systematic IUPAC name 1-(5-acetyl-2,4-dihydroxy-3-methylphenyl)ethanone. Its molecular formula is C$${11}$$H$${12}$$O$$_4$$, and it belongs to the class of diacetylphenolic derivatives. The compound features a benzene ring substituted with:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 22304-66-1 | |
| Molecular Weight | 208.21 g/mol | |
| SMILES Notation | CC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)O | |
| Synonyms | 1,1'-(4,6-Dihydroxy-5-methyl-1,3-phenylene)diethanone |
The compound’s structural complexity places it within the broader category of polyfunctional aromatic ketones, which are characterized by multiple electron-withdrawing and donating groups that influence reactivity.
The synthesis of 1,5-diacetyl-2,4-dihydroxy-3-methylbenzene is rooted in Friedel-Crafts acylation methodologies developed in the early 20th century. Early reports describe its preparation via the acetylation of resorcinol derivatives using acetic anhydride in the presence of Lewis acids like zinc chloride. For example, 4,6-diacetylresorcinol—a structurally analogous compound—was first synthesized in 1965 via this method, and subsequent modifications introduced methyl groups to enhance stability.
The compound gained attention in the 2000s as a precursor for Mannich base reactions, where its phenolic hydroxyl groups and acetyl substituents facilitated the formation of biologically active derivatives. Its inclusion in chemical databases like PubChem (CID 2775159) in 2005 marked its formal entry into the scientific literature.
1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene occupies a unique niche in organic chemistry due to its multifunctional architecture:
This combination places the compound within the diacylphenol subclass, alongside derivatives like 4,6-diacetylresorcinol (CAS 2161-85-5). Its structural analogs, such as 2,5-dihydroxyterephthalic acid (CAS 610-92-4), highlight the role of symmetry in dictating physicochemical behavior.
1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene has emerged as a valuable scaffold in multiple research domains:
While not directly used therapeutically, its structural motifs are leveraged in designing antioxidants and enzyme inhibitors. The acetyl and phenolic groups mimic natural phenolic antioxidants, enabling free radical scavenging in in vitro assays.
1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene (CAS Registry Number: 22304-66-1) exhibits characteristic physical properties that define its macroscopic appearance and handling characteristics [1] [2]. The compound presents as crystalline solid material with a molecular weight of 208.21 grams per mole [1] [2] [3].
The crystalline nature of this compound is evidenced by its well-defined melting point range of 139-142°C [3]. This relatively narrow melting range indicates good purity and crystalline order in the solid state. The compound's predicted density of 1.3 ± 0.1 grams per cubic centimeter [3] suggests a moderately dense organic solid, consistent with the presence of hydroxyl groups and acetyl functionalities that contribute to intermolecular hydrogen bonding and dipole-dipole interactions.
| Property | Value | Method |
|---|---|---|
| Physical State | Crystalline solid | Visual observation |
| Color | Not specified | - |
| Molecular Weight | 208.21 g/mol | Calculated from formula |
| Density | 1.3 ± 0.1 g/cm³ | Predicted |
| Crystalline Form | Well-defined crystals | Melting point analysis |
The primary phase transition for 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene occurs at the melting point, where the compound transitions from its crystalline solid state to liquid phase. The experimentally determined melting point range of 139-142°C [3] represents the solid-liquid phase transition temperature under standard atmospheric pressure conditions.
The compound's predicted boiling point of 418.2 ± 30.0°C [3] indicates the liquid-gas phase transition temperature, though this value requires experimental verification. The significant difference between melting and boiling points (approximately 280°C) suggests strong intermolecular forces in the liquid state, likely due to hydrogen bonding between hydroxyl groups and dipole interactions from the acetyl functionalities.
| Phase Transition | Temperature (°C) | Uncertainty | Method |
|---|---|---|---|
| Melting Point | 139-142 | ±1.5 | Experimental |
| Boiling Point | 418.2 | ±30.0 | Predicted |
| Flash Point | 220.8 | ±21.1 | Predicted |
While specific heat capacity measurements for 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene have not been directly reported, estimates can be derived from similar aromatic compounds containing acetyl and hydroxyl functionalities [4] [5]. The presence of multiple functional groups suggests a complex heat capacity profile with contributions from aromatic ring vibrations, C=O stretching modes, O-H vibrations, and C-H bending motions.
Thermal stability analysis indicates that the compound likely undergoes decomposition at temperatures above its melting point [6] [7]. This behavior is characteristic of organic compounds containing acetyl groups, which can undergo thermal degradation through various pathways including deacetylation, oxidation, and aromatic ring fragmentation. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be required to determine precise decomposition temperatures and mechanisms [8] [7].
The solubility characteristics of 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene are influenced by its molecular structure, which contains both polar (hydroxyl groups) and nonpolar (aromatic ring, methyl groups) regions. The compound possesses two hydrogen bond donor sites (hydroxyl groups) and four hydrogen bond acceptor sites (two hydroxyl oxygens and two acetyl carbonyl oxygens) [1].
Based on structural analysis and comparison with related compounds, the following solubility patterns are expected:
| Solvent Class | Expected Solubility | Rationale |
|---|---|---|
| Polar Protic Solvents | Moderate to High | Hydrogen bonding with hydroxyl groups |
| Polar Aprotic Solvents | Moderate | Dipole interactions with acetyl groups |
| Nonpolar Solvents | Low | Limited interaction with aromatic system |
| Water | Low to Moderate | Competing hydrogen bonding effects |
The topological polar surface area of 74.6 Ų [1] indicates moderate polarity, suggesting preferential solubility in moderately polar to polar solvents rather than highly nonpolar or highly polar media.
Aromatic compounds typically exhibit characteristic absorption bands in the ultraviolet-visible region due to π→π* electronic transitions within the conjugated aromatic system [9] [10]. For 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene, the presence of electron-donating hydroxyl groups and electron-withdrawing acetyl groups creates a substituted aromatic system with modified electronic properties.
Expected UV-Visible absorption characteristics include:
| Transition Type | Wavelength Range | Intensity | Assignment |
|---|---|---|---|
| Primary Band | ~205 nm | High | π→π* aromatic transition |
| Secondary Band | 255-275 nm | Moderate | Extended conjugation effects |
| Charge Transfer | >280 nm | Low to Moderate | Donor-acceptor interactions |
The substitution pattern with hydroxyl groups at positions 2 and 4, and acetyl groups at positions 1 and 5, creates an extended conjugation system that may shift absorption maxima to longer wavelengths compared to simple benzene derivatives [11] [9].
Infrared spectroscopy reveals characteristic vibrational modes for 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene. The compound exhibits several distinct absorption regions based on its functional groups [9] [10]:
| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|---|
| O-H stretch | 3200-3600 | Broad, Medium | Hydroxyl groups |
| C-H aromatic | ~3030 | Weak | Aromatic C-H stretch |
| C=O stretch | ~1715 | Strong | Acetyl carbonyl |
| C=C aromatic | 1500, 1600 | Medium to Strong | Ring breathing modes |
| C-H out-of-plane | 690-900 | Medium | Substitution pattern |
The hydroxyl groups are expected to show broad absorption due to hydrogen bonding effects, while the acetyl carbonyls provide intense, sharp peaks characteristic of C=O stretching vibrations [12] [9].
Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene in dimethyl sulfoxide-d₆ (DMSO-d₆) reveals distinct proton environments [1]:
| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Hydroxyl protons | δ 13.25 | Singlet | 2H |
| Aromatic protons | δ 8.35 | Singlet | 1H |
| Acetyl methyl protons | δ 2.67-2.73 | Singlet | 6H |
The downfield chemical shift of hydroxyl protons (δ 13.25 ppm) indicates strong intramolecular hydrogen bonding, likely between the hydroxyl groups and adjacent acetyl carbonyls [1]. The aromatic proton appears as a singlet due to the symmetrical substitution pattern, while the acetyl methyl groups show characteristic upfield shifts in the aliphatic region.
Regarding actual fluorescence properties, aromatic compounds with hydroxyl and carbonyl substituents can exhibit fluorescence behavior, though specific fluorescence quantum yields and emission wavelengths for this compound have not been experimentally determined. The presence of hydroxyl groups may lead to fluorescence quenching through non-radiative pathways, while the extended conjugation from acetyl substituents could enhance fluorescence intensity [13] [14].